molecular formula C13H9F2O6P B014101 Diflunisal Phosphate CAS No. 84958-45-2

Diflunisal Phosphate

Cat. No. B014101
CAS RN: 84958-45-2
M. Wt: 330.18 g/mol
InChI Key: PBINCWMWAIMYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phosphate compounds, including those similar to Diflunisal Phosphate, can involve sol-gel processes or hydrothermal conditions using organic amines as structure-directing agents. For instance, the sol-gel synthesis of titanium phosphates demonstrates the formation of P-O-Ti bonds, highlighting a method that might be applicable to the synthesis of Diflunisal Phosphate under similar conditions (Livage et al., 1992). Another approach involves the mild hydrothermal synthesis of iron phosphates, where the effects of solvent, pH, and temperature on the product have been explored (Lii et al., 1998).

Molecular Structure Analysis

Phosphate compounds can exhibit a range of molecular structures, from linear and cyclic to branched forms. The stability and reactivity of these structures can vary significantly, with some exhibiting considerable stability in aqueous environments, challenging previous assumptions about phosphate stability (Dürr-Mayer et al., 2021). Understanding the molecular structure of Diflunisal Phosphate would require detailed analysis, possibly involving techniques like NMR spectroscopy, to identify specific bonding patterns and structural motifs.

Chemical Reactions and Properties

Phosphates, including those structurally related to Diflunisal Phosphate, participate in a variety of chemical reactions. They can act as reagents in organic synthesis, where their reactivity can be enhanced by activation modes such as metal catalysis and photochemistry (Protti & Fagnoni, 2008). The synthesis of phosphate monoesters, for example, demonstrates the utility of phosphates in the formation of complex organic molecules (Sakakura et al., 2005).

Physical Properties Analysis

The physical properties of phosphate compounds, such as Diflunisal Phosphate, are influenced by their molecular structure and environmental conditions. Factors such as solubility, crystallinity, and phase transitions are critical for understanding the material's behavior in various applications. Research into the crystallization and dissolution of calcium orthophosphates provides insights into the physical mechanisms that underlie the growth and phase stability of phosphate minerals, which could be relevant for Diflunisal Phosphate (Wang & Nancollas, 2008).

Chemical Properties Analysis

The chemical properties of Diflunisal Phosphate, such as reactivity and stability, can be inferred from studies on similar phosphate compounds. For instance, the interaction of phosphate groups with metal ions and their role in vibrational spectra provide insights into the chemical behavior of phosphates in biological and synthetic environments (Andrushchenko et al., 2015).

Scientific Research Applications

  • Biopharmaceutical Performance for Familial Amyloid Polyneuropathy : Co-crystals of diflunisal and isomeric pyridinecarboxamides could potentially enhance the biopharmaceutical performance of diflunisal in oral therapies for familial amyloid polyneuropathy, indicating a promising avenue for drug formulation and delivery (Évora et al., 2016).

  • Impact on Mitochondrial Oxidative Phosphorylation : Diflunisal acts as an uncoupler of mitochondrial oxidative phosphorylation, causing loss of respiratory control in rat liver mitochondria and similar effects in other species. This property could have implications in understanding its mechanism of action and potential side effects (Mcdougall et al., 1983).

  • Nanocarriers for Inflammatory Conditions : Diflunisal-loaded solid lipid nanoparticles show promise as nanocarriers for treating local inflammatory conditions associated with arthritis, indicating an innovative approach to drug delivery (Kaur et al., 2016).

  • Targeted Delivery Systems : Targeted delivery systems for diflunisal have been developed to mitigate serious side effects and enhance treatment effectiveness for various diseases, including cardiac amyloidosis. Such systems could revolutionize how diflunisal is administered and its therapeutic impact (Snetkov et al., 2021).

  • Analgesic Properties : Diflunisal is an effective oral analgesic with a long duration of action, providing pain relief for up to 12 hours. This feature makes it a valuable option for pain management, with a comparative advantage over some other analgesics (Forbes et al., 1982).

  • Postoperative Pain and Swelling : It has been found more effective than codeine and placebo in relieving pain and swelling after impacted third molar removal, although there may be an increased risk of developing 'dry socket' in some patients (Petersen, 1978).

  • Safety in Postoperative Use : Diflunisal has been shown to increase bleeding time in a portion of patients undergoing oral surgery, but it remains within normal limits, suggesting its safety for postoperative use (Chapman & Macleod, 1987).

Safety And Hazards

Diflunisal is classified as having acute oral toxicity, skin irritation, eye irritation, reproductive toxicity, and specific target organ toxicity . It can cause harm if swallowed, skin irritation, serious eye irritation, respiratory irritation, and is suspected of damaging fertility or the unborn child .

Future Directions

Diflunisal has been recognized for the treatment of cardiac amyloidosis and possesses a survival benefit similar to that of clinically approved tafamidis . Various delivery systems have been developed to avoid serious side effects of Diflunisal . Attention is given to the recent development of diflunisal-loaded delivery systems, its technology, release profiles, and effectiveness .

properties

IUPAC Name

5-(2,4-difluorophenyl)-2-phosphonooxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2O6P/c14-8-2-3-9(11(15)6-8)7-1-4-12(21-22(18,19)20)10(5-7)13(16)17/h1-6H,(H,16,17)(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBINCWMWAIMYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390766
Record name 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diflunisal Phosphate

CAS RN

84958-45-2
Record name 2',4'-Difluoro-4-(phosphonooxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diflunisal Phosphate
Reactant of Route 2
Reactant of Route 2
Diflunisal Phosphate
Reactant of Route 3
Reactant of Route 3
Diflunisal Phosphate
Reactant of Route 4
Diflunisal Phosphate
Reactant of Route 5
Reactant of Route 5
Diflunisal Phosphate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diflunisal Phosphate

Citations

For This Compound
157
Citations
NHL Chiu - Analyst, 1998 - pubs.rsc.org
… In both cases, alkaline phosphatase was used as a reporter molecule and diflunisal phosphate as a substrate. The catalytic hydrolysis of the substrate produces diflunisal which forms …
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk
H Yu, EP Diamandis - Clinical chemistry, 1993 - academic.oup.com
… The substrate stock solution was a 10 mmoIJL diflunisal phosphate (DFP) solution in 0.1 mol/L NaOH, available from Cyberfluor. The developing solution contained 1 mol of Tris base, …
Number of citations: 158 0-academic-oup-com.brum.beds.ac.uk
JLV Shaw, EP Diamandis - Clinical chemistry, 2007 - academic.oup.com
… We added 100 μL diflunisal phosphate solution (0.1 mol/L Tris-HCl, pH 9.1, containing 1 mmol/L diflunisal phosphate, 0.1 mol/L NaCl, and 1 mmol/L MgCl 2 ) to each well, and …
Number of citations: 447 0-academic-oup-com.brum.beds.ac.uk
C Petrovas, SM Daskas, ES Lianidou - Clinical biochemistry, 1999 - Elsevier
… ALP cleaves phosphate from diflunisal phosphate (DIFP) to produce diflunisal (DIF). The detection system is based on the combination of enzymatic amplification introduced by ALP and …
T Steinkamp, U Karst - Analytica chimica acta, 2004 - Elsevier
… , diflunisal phosphate has been introduced and applied for the determination of alpha tumor necrosis factor [8]. For the systems based on both 5-FSAP and diflunisal phosphate, only …
S Ejaz, M Ashraf, G Ahmad - Applied Immunohistochemistry & …, 2016 - journals.lww.com
… Conjugated enzyme is allowed to hydrolyze diflunisal phosphate to produce a highly fluorescent complex. The fluorescence measured in TRIF mode corresponds to the antigen-free …
Number of citations: 1 journals.lww.com
H Yu, EP Diamandis, PY Wong, R Nam… - The Journal of …, 1997 - auajournals.org
… is used as a label in conjunction with diflunisal phosphate as the substrate of alkaline phosphatase. The dephosphorylated diflunisal phosphate forms a complex with a terbium-edetic …
Number of citations: 71 www.auajournals.org
M Chen, A Soosaipillai, DD Fraser… - F1000Research, 2019 - ncbi.nlm.nih.gov
… 100 μl of diflunisal phosphate solution (0.1 M NaOH containing 10 mM diflunisal phosphate) diluted 1:20 in substrate buffer (0.1 M Tris, 0.15 M NaCl, 1 mM MgCl2 and 0.05% NaN3) …
J Grandke, L Oberleitner, U Resch-Genger… - Analytical …, 2013 - pubs.rsc.org
… Here, the following concentrations were used: 12 μg L −1 for para-nitrophenyl phosphate (pNPP), 3.5 μg L −1 for MUP, 3.0 μg L −1 for diflunisal phosphate in complex with terbium (…
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk
DN Melegos, EP Diamandis, H Oda, Y Urade… - Clinical …, 1996 - academic.oup.com
… REAGENTS The diflunisal phosphate ester (DFP) was synthesized in our laboratory from diflunisal (Sigma Chemical Co., St. Louis MO) starting material. The stock solutions of DFP we …
Number of citations: 86 0-academic-oup-com.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.